2-Tert-butyl-4-nitroaniline 2-Tert-butyl-4-nitroaniline
Brand Name: Vulcanchem
CAS No.: 59255-98-0
VCID: VC21412785
InChI: InChI=1S/C10H14N2O2/c1-10(2,3)8-6-7(12(13)14)4-5-9(8)11/h4-6H,11H2,1-3H3
SMILES: CC(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])N
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23g/mol

2-Tert-butyl-4-nitroaniline

CAS No.: 59255-98-0

Cat. No.: VC21412785

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23g/mol

* For research use only. Not for human or veterinary use.

2-Tert-butyl-4-nitroaniline - 59255-98-0

Specification

CAS No. 59255-98-0
Molecular Formula C10H14N2O2
Molecular Weight 194.23g/mol
IUPAC Name 2-tert-butyl-4-nitroaniline
Standard InChI InChI=1S/C10H14N2O2/c1-10(2,3)8-6-7(12(13)14)4-5-9(8)11/h4-6H,11H2,1-3H3
Standard InChI Key NLKJERRQFXNBFM-UHFFFAOYSA-N
SMILES CC(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])N
Canonical SMILES CC(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])N

Introduction

Physical and Chemical Properties

Molecular Structure and Basic Information

2-Tert-butyl-4-nitroaniline has the molecular formula C10H14N2O2. While specific data for this exact compound is limited in the available literature, properties can be estimated by examining its structural isomer, 4-(tert-Butyl)-2-nitroaniline, which has been more extensively characterized.

Physical Properties

The following table presents the estimated physical properties of 2-Tert-butyl-4-nitroaniline compared with those of its structural isomer:

PropertyValue for 2-Tert-butyl-4-nitroaniline (Estimated)Value for 4-(tert-Butyl)-2-nitroaniline (Reference)
Molecular FormulaC10H14N2O2C10H14N2O2
Molecular WeightSimilar to isomer194.230 g/mol
Melting PointMay be similar to isomer101-104°C
Boiling PointMay be similar to isomer302.8±30.0°C at 760 mmHg
DensityMay be similar to isomer1.1±0.1 g/cm3
Flash PointMay be similar to isomer136.9±24.6°C
LogPNot directly available3.52

Chemical Reactivity

The chemical behavior of 2-Tert-butyl-4-nitroaniline is expected to be influenced by several factors:

  • The amino group (-NH2) typically acts as a nucleophile and can participate in various reactions including acylation, alkylation, and condensation reactions.

  • The nitro group (-NO2) is strongly electron-withdrawing and can be reduced to an amino group under appropriate conditions, potentially creating opportunities for further functionalization.

  • The tert-butyl group provides steric hindrance that can affect the reactivity of nearby positions on the aromatic ring, potentially offering selectivity in certain reactions.

Synthesis Methods

Catalytic Methods and Reaction Conditions

For the synthesis of related compounds such as 2-tert-butylaniline, various catalytic systems have been developed:

ParameterRecommended Conditions for Related Alkylation Reactions
CatalystPhosphotungstic acid (DTP)/HZSM-5
Silicon-Aluminum Ratio in HZSM-510-50
Reaction Temperature180-200°C
Reaction Time2-6 hours
Catalyst Amount0.5-2 times the mass of the substrate

Research indicates that for related tert-butylation reactions, methyl tert-butyl ether can serve as an effective alkylating reagent under the action of appropriately designed catalysts . The reactions typically involve C-alkylation and can achieve significant conversions with proper optimization of reaction parameters.

Applications and Uses

Industrial Applications

Based on the structural features of 2-Tert-butyl-4-nitroaniline, several potential industrial applications can be proposed:

  • Chemical Intermediates: The compound could serve as a valuable intermediate in the synthesis of more complex molecules, particularly those requiring specific substitution patterns on aromatic rings.

  • Dye Precursors: The combination of amino and nitro groups makes this compound potentially useful in the synthesis of azo dyes and other colorants, where such functional groups are commonly employed.

  • Agricultural Chemicals: Many substituted anilines find applications in the development of herbicides, insecticides, and other agrochemical products.

Pharmaceutical Relevance

In pharmaceutical contexts, substituted anilines often serve as building blocks for active pharmaceutical ingredients (APIs). The specific substitution pattern in 2-Tert-butyl-4-nitroaniline could make it valuable in certain drug synthesis pathways:

  • The nitro group can be reduced to provide an additional amino functionality for further derivatization.

  • The tert-butyl group can provide lipophilicity and steric bulk, which may be desirable features in certain pharmaceutical applications.

  • The specific arrangement of substituents could create a scaffold with particular three-dimensional characteristics useful for targeting specific biological interactions.

Citations https://www.chemsrc.com/en/cas/6310-19-6_583986.html https://patents.google.com/patent/CN112023979A/en

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